molecular formula C10H13NOS B8747825 N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

Cat. No. B8747825
M. Wt: 195.28 g/mol
InChI Key: VAXZXGLXBDGUOY-UHFFFAOYSA-N
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Patent
US04254268

Procedure details

Acetone (200 ml), N-(4,5,6,7-tetrahydrobenzo[b]-thien-4-yl) acetamide (9.75 g, 0.05 mol) and magnesium sulfate (21.0 g, 0.17 mol) are mixed, stirred and cooled to 10° C. Next, 150 ml of an aqueous potassium permanganate solution (prepared from 21.0 g, 0.133 mol of potassium permanganate and 200 ml of water) is added over 15 minutes to the above mixture, and the whole stirred for 3 hours. After 3 hours reaction time, analysis of the mixture by high pressure liquid chromatography (HPLC) indicates the reaction to be incomplete. The remainder of the above potassium permanganate solution (~50 ml) is added and the reaction mixture stirred for two more hours. Isopropanol (20 ml) is then added, the reaction mixture stirred overnight, and filtered. HPLC analysis of the filtered solution indicates a 73.6% yield of title product, and also the presence of 2% of starting material.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
73.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].[S:5]1[CH:9]=[CH:8][C:7]2[CH:10]([NH:14][C:15](=[O:17])[CH3:16])[CH2:11]CCC1=2.S([O-])([O-])(=O)=O.[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+]>C(O)(C)C>[O:3]=[C:2]1[C:4]2[S:5][CH:9]=[CH:8][C:7]=2[CH:10]([NH:14][C:15](=[O:17])[CH3:16])[CH2:11][CH2:1]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
9.75 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)NC(C)=O
Name
Quantity
21 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the whole stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After 3 hours reaction time, analysis of the mixture by high pressure liquid chromatography (HPLC)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for two more hours
STIRRING
Type
STIRRING
Details
the reaction mixture stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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